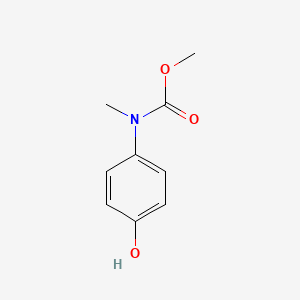

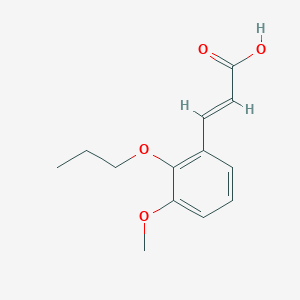

methyl N-(4-hydroxyphenyl)-N-methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

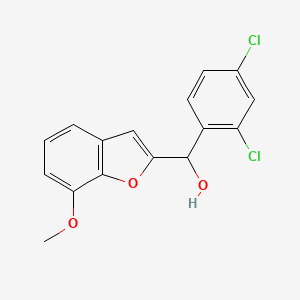

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate is an organic compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. It is a derivative of carbamate, characterized by the presence of a carbamate group attached to a phenolic ring.

Mécanisme D'action

Target of Action

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . The primary targets of this compound are enzymes involved in lipid metabolism and cell death, such as stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1) .

Mode of Action

Fenretinide interacts with its targets by inhibiting their activities . For instance, it inhibits the activity of SCD1 and DES1 . This inhibition leads to the accumulation of ceramide, a wax-like substance, in tumor cells . This accumulation is associated with the production of reactive oxygen species (ROS), leading to cell death through apoptosis and/or necrosis .

Biochemical Pathways

The inhibition of SCD1 and DES1 by Fenretinide affects the lipid metabolism pathway . The accumulation of ceramide disrupts the balance of the sphingolipid rheostat, shifting the balance towards cell death . This shift affects downstream processes, including cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of Fenretinide involve its absorption, distribution, metabolism, and excretion (ADME). This may contribute to its effectiveness against breast cancer .

Result of Action

The result of Fenretinide’s action at the molecular and cellular level is the induction of cell death in tumor cells . This is achieved through the disruption of lipid metabolism and the induction of oxidative stress .

Action Environment

The action of Fenretinide can be influenced by environmental factors. For instance, the pH and clay content of soils can affect the inhibitory capacity of Fenretinide on nitrification .

Analyse Biochimique

Biochemical Properties

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate interacts with ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) in the soil . It affects the abundance and community composition of these microorganisms, thereby influencing the gross N mineralization and nitrification rates .

Cellular Effects

The effects of this compound on cells are primarily observed in the microbial cells in the soil. It influences the function of these cells by affecting the abundance and community composition of AOA and AOB .

Molecular Mechanism

This compound exerts its effects at the molecular level by interacting with the amoA gene of AOA and AOB . This interaction affects the abundance and community composition of these microorganisms, thereby influencing the gross N mineralization and nitrification rates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on gross N mineralization and nitrification rates have been observed over time

Metabolic Pathways

This compound is involved in the nitrogen cycle in the soil . It interacts with the enzymes of AOA and AOB, affecting the gross N mineralization and nitrification rates .

Transport and Distribution

It is known to interact with the amoA gene of AOA and AOB in the soil .

Subcellular Localization

It is known to interact with the amoA gene of AOA and AOB in the soil .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyaniline with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature and pressure to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The carbamate group can be reduced to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and related compounds.

Substitution: Halogenated aromatic compounds.

Applications De Recherche Scientifique

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential effects on enzymatic activities and cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl N-(4-hydroxyphenyl)carbamate

- Ethyl N-(4-hydroxyphenyl)-N-methylcarbamate

- Methyl N-(3-hydroxyphenyl)-N-methylcarbamate

Uniqueness

Methyl N-(4-hydroxyphenyl)-N-methylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of potency and selectivity in its applications, making it a valuable compound in both research and industrial contexts.

Propriétés

IUPAC Name |

methyl N-(4-hydroxyphenyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10(9(12)13-2)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSSIVOMHTUDGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-3-(acetamidosulfanyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanoic acid](/img/new.no-structure.jpg)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2834813.png)

![4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2834815.png)

![3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2834819.png)

![1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2834820.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2834822.png)

carbamoyl}ethyl)but-2-ynamide](/img/structure/B2834831.png)

![(2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine](/img/structure/B2834832.png)

![1-bromo-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B2834834.png)